6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
Description
6-Imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex heterocyclic compound featuring a fused tricyclic core with a pyridinylmethyl substituent and a carbothioamide functional group. Its structural complexity arises from the integration of nitrogen, oxygen, and sulfur atoms within the ring system, which may confer unique electronic and steric properties.
Properties
CAS No. |
618410-14-3 |
|---|---|
Molecular Formula |
C19H16N6OS |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide |
InChI |
InChI=1S/C19H16N6OS/c1-11-4-3-7-24-17(11)23-18-14(19(24)26)8-13(16(21)27)15(20)25(18)10-12-5-2-6-22-9-12/h2-9,20H,10H2,1H3,(H2,21,27) |
InChI Key |
ULVMORAGAOJJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide typically involves multi-step organic reactions. The process starts with the preparation of the core triazatricyclo structure, followed by the introduction of the pyridin-3-ylmethyl group and the imino and oxo functionalities. Common reagents used in these reactions include various amines, aldehydes, and thiol compounds, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imino and pyridin-3-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. These interactions are mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target.
Comparison with Similar Compounds
Spiro-Decane-Dione Derivatives
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (synthesized in ) share a spirocyclic framework but lack the tricyclic backbone and carbothioamide group of the target compound. The presence of benzothiazole moieties in these analogs enhances π-π stacking interactions, whereas the pyridinylmethyl group in the target compound may improve solubility and metal coordination capacity .
Benzothiazole-Imine Hybrids
Analogues such as (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine exhibit planar aromatic systems but lack the fused tricyclic architecture.
Physicochemical Properties
A hypothetical comparison of key properties is outlined below:
Methodological Considerations for Similarity Analysis
As highlighted in , structural similarity comparisons rely on metrics like Tanimoto coefficients or pharmacophore mapping. For the target compound, 3D shape-based methods (e.g., ROCS) may better capture its tricyclic topology compared to 2D fingerprint-based approaches . However, dissimilarity in functional groups (e.g., carbothioamide vs. benzothiazole) could reduce overlap in virtual screening workflows .
Biological Activity
The compound 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes imino and oxo groups along with a pyridinylmethyl moiety. The molecular formula is with a molecular weight of approximately 422.51 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C22H22N6O2S |
| Molecular Weight | 422.51 g/mol |
| Structure Type | Tricyclic compound |
| Functional Groups | Imino, oxo, pyridine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the imino and oxo groups allows for various chemical interactions, such as hydrogen bonding and coordination with metal ions or enzymes.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways. For example, it may act as an inhibitor of proteases or kinases, which are vital for various cellular processes.
- Receptor Modulation : Its structural features suggest that it could modulate receptor activities, potentially affecting signaling pathways related to cell growth and apoptosis.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing pyridine derivatives are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
- Anticancer Potential : The unique tricyclic structure may contribute to anticancer properties by interfering with cancer cell proliferation or inducing apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- SARS-CoV Protease Inhibitors : Research on related triazole derivatives has shown significant inhibitory activity against SARS-CoV proteases, suggesting that structural modifications can enhance potency against viral targets .
- Structure-Activity Relationship (SAR) Studies : A recent SAR study highlighted how modifications in the triazole ring can influence the inhibitory efficacy against specific enzymes . This suggests that the compound's design can be optimized for better biological outcomes.
- In Vitro Assays : In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of similar compounds against cancer cell lines. Results indicated that certain derivatives exhibited low micromolar activity against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
